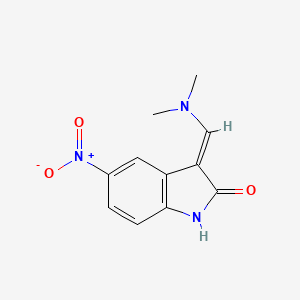
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a nitro group at the 5-position and a dimethylamino methylene group at the 3-position, making it a unique and versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of 5-nitroindole-2,3-dione with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- involves its interaction with specific molecular targets and pathways. The nitro group and dimethylamino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: A simpler indole derivative without the nitro and dimethylamino groups.
5-Nitroindole: Contains the nitro group but lacks the dimethylamino methylene group.
3-Dimethylaminoindole: Contains the dimethylamino group but lacks the nitro group.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is unique due to the combination of the nitro and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
159212-48-3 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(3E)-3-(dimethylaminomethylidene)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C11H11N3O3/c1-13(2)6-9-8-5-7(14(16)17)3-4-10(8)12-11(9)15/h3-6H,1-2H3,(H,12,15)/b9-6+ |
Clave InChI |
JKRFBGUETREWIP-RMKNXTFCSA-N |
SMILES isomérico |
CN(C)/C=C/1\C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
SMILES canónico |
CN(C)C=C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
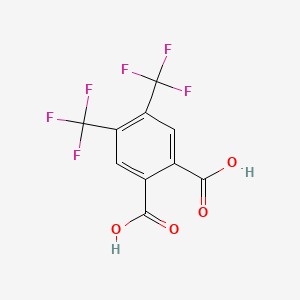
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
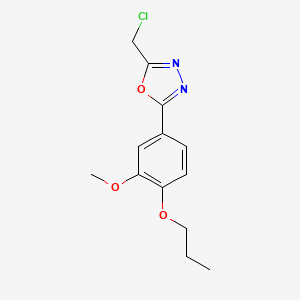
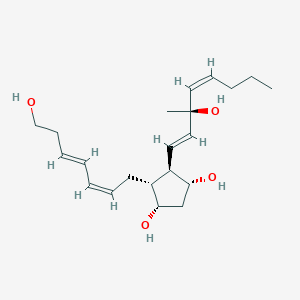
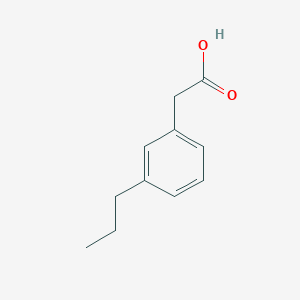
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
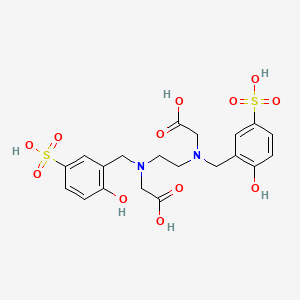
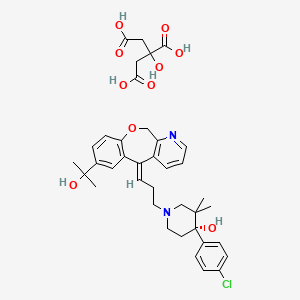
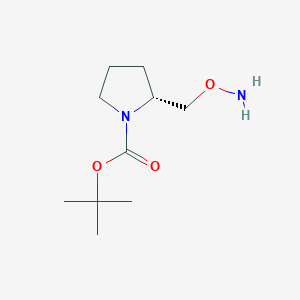
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

